Product packaging for Iloperidone metabolite P95(Cat. No.:CAS No. 475110-48-6)

Iloperidone metabolite P95

Cat. No.: B1671729
CAS No.: 475110-48-6
M. Wt: 428.5 g/mol
InChI Key: AXUKEZOJOPXXTB-UHFFFAOYSA-N
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Description

Iloperidone metabolite P95, also known as Iloperidone Carboxylic Acid, is a major human metabolite of the atypical antipsychotic drug iloperidone, with the chemical formula C23H25FN2O5 and a molecular weight of 428.46 g/mol . This metabolite is primarily formed in the liver via hydroxylation mediated by the CYP2D6 enzyme . In CYP2D6 extensive metabolizers, P95 represents a significant portion of drug exposure, accounting for 47.9% of the plasma area under the curve (AUC) of iloperidone and its metabolites at steady state . Its mean elimination half-life is approximately 23 hours in extensive metabolizers and 31 hours in poor metabolizers . While iloperidone and its other major metabolite, P88, are known to be active and contribute to the drug's effects, receptor binding studies indicate that P95 has a lower affinity for key CNS targets like the 5-HT2A receptor compared to the parent compound . Furthermore, it does not readily cross the blood-brain barrier, making it unlikely to contribute directly to the therapeutic effects of iloperidone in the treatment of schizophrenia and bipolar I disorder . Therefore, P95 is a critical compound for in vitro research, particularly for investigating the pharmacokinetics, metabolic pathways, and elimination profile of iloperidone . It is an essential tool for scientists studying drug metabolism, pharmacogenomics (especially concerning CYP2D6 polymorphisms), and the development of analytical methods for therapeutic drug monitoring . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25FN2O5 B1671729 Iloperidone metabolite P95 CAS No. 475110-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUKEZOJOPXXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635884
Record name 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475110-48-6
Record name P-95-12113
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL)PROPOXY)-3-METHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV65CD1JA2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways and Enzymatic Formation of Iloperidone Metabolite P95

Cytochrome P450 Enzyme System in Iloperidone (B1671726) Metabolism

Iloperidone is extensively metabolized in the liver, with the cytochrome P450 enzymes CYP2D6 and CYP3A4 playing pivotal roles. texas.govpsychopharmacologyinstitute.comnih.govmdpi.com These enzymes are responsible for the oxidative biotransformation of a vast number of drugs. nih.gov

The formation of iloperidone metabolite P95 is principally mediated by the CYP2D6 enzyme through hydroxylation. texas.govpsychopharmacologyinstitute.comnih.govdrugbank.com This metabolic pathway involves the oxidation of the ethanone part of the iloperidone molecule, leading to an intermediate α-hydroxy ketone (metabolite P94). nih.govnih.gov This intermediate subsequently undergoes further conversion to form P95. nih.govnih.gov The exact mechanism of this final conversion step is still under investigation. nih.gov

The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to different metabolizer phenotypes, such as extensive metabolizers (EMs) and poor metabolizers (PMs). This variation in enzyme function significantly impacts the plasma concentrations of iloperidone and its metabolites. psychopharmacologyinstitute.comnih.gov

Studies have shown that co-administration of iloperidone with inhibitors of CYP3A4, such as ketoconazole, can lead to increased plasma concentrations of iloperidone and its metabolites, including P95. texas.gov This highlights the interplay between the two major CYP pathways in the biotransformation of iloperidone. texas.govnih.gov

Non-CYP Metabolizing Enzymes and Conjugation of this compound

Beyond the primary oxidative pathways mediated by CYP enzymes, other metabolic processes contribute to the biotransformation and eventual elimination of iloperidone and its metabolites.

Following its formation, P95 can undergo further metabolic changes. The human metabolism of iloperidone generates P95 through oxidation and decarboxylation of an alpha-hydroxy keto metabolite. researchgate.net While specific details on the glucuronidation of P95 are not extensively documented in the provided search results, glucuronidation is a common phase II metabolic pathway that increases the water solubility of drug metabolites, facilitating their excretion. nih.gov It is a plausible subsequent metabolic step for hydroxylated metabolites like the precursors to P95.

Metabolic Flux and Quantitative Contribution to Systemic Exposure

The quantitative contribution of P95 to the total systemic exposure of iloperidone-related compounds is significant, particularly in individuals with normal CYP2D6 function.

Interactive Data Table: Pharmacokinetic Parameters of Iloperidone and Metabolite P95 in Different CYP2D6 Metabolizer Phenotypes

AnalyteMetabolizer StatusMean Elimination Half-life (hours)Contribution to Total Plasma Exposure (AUC %)
IloperidoneExtensive Metabolizer (EM)18-
IloperidonePoor Metabolizer (PM)33-
Metabolite P95 Extensive Metabolizer (EM) 23 47.9%
Metabolite P95 Poor Metabolizer (PM) 31 25%
Metabolite P88Extensive Metabolizer (EM)2619.5%
Metabolite P88Poor Metabolizer (PM)3734%

Data sourced from multiple references. texas.govpsychopharmacologyinstitute.comnih.govdrugbank.com

An in-depth examination of this compound, a significant product of the biotransformation of the atypical antipsychotic iloperidone, reveals complex enzymatic pathways and notable pharmacokinetic variations based on genetic factors. This article focuses exclusively on the biochemical formation of P95 and its exposure levels in specific patient populations.

Receptor Pharmacology and Neurobiological Characterization of Iloperidone Metabolite P95

Ligand Binding Affinity Studies

Ligand binding affinity studies are essential in determining the strength of the interaction between a compound and a receptor. This is typically quantified by the inhibition constant (Ki) or the pKi value (-logKi), where a lower Ki or a higher pKi indicates a higher binding affinity.

Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT2A)

Iloperidone (B1671726) metabolite P95 demonstrates a notable affinity for the serotonin 5-HT2A receptor. Research indicates that P95 binds to the 5-HT2A receptor with a pKi value of 8.15, which is approximately 60-fold lower than that of the parent compound, iloperidone psychopharmacologyinstitute.comnih.gov. Another study reports a Ki value of 3.91 nM for P95 at the 5-HT2A receptor the-hospitalist.org. Further research has shown mean Ki values of 7.08 nM at this receptor subtype fda.govfda.gov.

Receptor SubtypeBinding Affinity (Ki in nM)Binding Affinity (pKi)
5-HT2A3.91, 7.088.15

Adrenergic Receptor Subtype Affinities (e.g., α1, α1A, α1B, α1D, α2C, α2B)

P95 exhibits a significant affinity for several adrenergic receptor subtypes. It binds to the α1-adrenergic receptor with a pKi of 7.67 psychopharmacologyinstitute.comnih.gov. More detailed studies have specified its affinity for various α1 and α2 subtypes, reporting Ki values of 4.7 nM for α1A, 2.7 nM for α1B, and 8.8 nM for α1D the-hospitalist.org. For the α2 subtypes, P95 shows affinity for α2B and α2C receptors, with pKi values of 7.08 and 7.32, respectively psychopharmacologyinstitute.comnih.gov. Other studies have reported mean Ki values of 21.38 nM for α1, 83.18 nM for α2B, and 47.86 nM for α2C adrenergic receptors fda.govfda.gov.

Receptor SubtypeBinding Affinity (Ki in nM)Binding Affinity (pKi)
α121.387.67
α1A4.7
α1B2.7
α1D8.8
α2B83.187.08
α2C47.86, 4.77.32

Dopamine (B1211576) Receptor Subtype Affinities

In contrast to its parent compound, iloperidone metabolite P95 demonstrates a lower affinity for dopamine receptors. Studies indicate that P95 has a significantly reduced affinity for D2A receptors when compared to iloperidone psychopharmacologyinstitute.comnih.gov. While the parent compound, iloperidone, has high affinity for D2 and D3 receptors, P95's binding at these sites is notably less potent the-hospitalist.org.

Histamine H1 Receptor Interactions

The affinity of this compound for the histamine H1 receptor is reported to be low. While the parent compound iloperidone also has a low affinity for the H1 receptor, the affinity of P95 is not considered a significant aspect of its pharmacological profile the-hospitalist.org.

Functional Receptor Activity and Signal Transduction Modulations

Beyond binding affinity, it is crucial to understand the functional consequences of a compound's interaction with a receptor—whether it acts as an agonist, stimulating the receptor, or an antagonist, blocking its activity.

Agonist/Antagonist Profiles at Specific Receptors

The functional profile of this compound at the receptors it binds to is predominantly antagonistic. It is described as having potent alpha-1 antagonism, which is consistent with its high binding affinity for this receptor the-hospitalist.org. This antagonistic activity at α1-adrenergic receptors may contribute to some of the peripheral effects observed with iloperidone administration the-hospitalist.org.

Furthermore, P95 is reported to have poor in vitro activity at the 5-HT2A and noradrenaline alpha1 and alpha2 receptors, which suggests it lacks agonistic properties and likely functions as an antagonist at these sites nih.gov. The parent compound, iloperidone, is a known antagonist at a broad spectrum of dopamine, serotonin, and norepinephrine (B1679862) receptors psychopharmacologyinstitute.comthe-hospitalist.org. Given P95's binding profile and the characterization of its limited in vitro activity, it is reasonable to infer that its primary functional role is that of an antagonist at the serotonin and adrenergic receptors for which it shows significant affinity.

In Vitro Functional Assays for Receptor Response

This compound, also known as P95-12113, exhibits a distinct profile in in vitro receptor binding assays. nih.govresearchgate.net Its activity has been characterized primarily through its affinity for specific serotonin and adrenergic receptors. glpbio.commedcentral.com Notably, P95 demonstrates a lower affinity for the serotonin 5-HT2A receptor compared to its parent compound, iloperidone. nih.govresearchgate.net One study reported its affinity for the 5-HT2A receptor is 60-fold lower than that of iloperidone. nih.govresearchgate.net

Despite this reduced comparative affinity, P95 binds with notable affinity to several monoamine receptors. nih.gov In vitro studies have quantified its binding affinity (Ki) for the serotonin 5-HT2A receptor and various α-adrenergic receptor subtypes. glpbio.compsychopharmacologyinstitute.com The metabolite shows affinity for α1-, α2B-, and α2C-adrenergic receptors. glpbio.com Some research indicates poor in vitro activity at the noradrenaline alpha-1 and alpha-2 receptors, though binding affinity has been established. nih.gov Unlike the parent compound, P95 has not been shown to have appreciable affinity for dopamine or histamine H1 receptors. nih.govresearchgate.net

The following table summarizes the reported binding affinities of this compound for various receptors based on in vitro assays.

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor Subtype Binding Affinity (Ki, nM) Binding Affinity (pKi)
Serotonin 5-HT2A 7.08 glpbio.com, 3.91 psychopharmacologyinstitute.com 8.15 nih.govresearchgate.net
Adrenergic α1 21.38 glpbio.com 7.67 nih.govresearchgate.net
Adrenergic α1A 4.7 psychopharmacologyinstitute.com
Adrenergic α1B 2.7 psychopharmacologyinstitute.com
Adrenergic α1D 8.8 psychopharmacologyinstitute.com
Adrenergic α2B 83.18 glpbio.com 7.08 nih.govresearchgate.net

Central Nervous System Penetration and Distribution Profile

The ability of a psychoactive compound and its metabolites to cross the blood-brain barrier (BBB) is fundamental to its central pharmacological activity. The penetration and distribution profile of this compound has been a subject of investigation to determine its potential contribution to the central effects of iloperidone.

Multiple studies have consistently demonstrated that this compound does not readily penetrate the central nervous system (CNS). nih.govpharmacompass.com Research indicates that the metabolite does not effectively cross the blood-brain barrier. researchgate.netglpbio.comnih.gov Studies in rodent models have confirmed this characteristic, showing that P95 is found almost exclusively in the peripheral circulation and does not cross into the brain. researchgate.netnih.gov This limited permeability is a key feature distinguishing it from its parent compound, iloperidone, and the other major metabolite, P88, which does penetrate the CNS. medcentral.compharmacompass.com

The poor blood-brain barrier permeability of this compound has significant implications for its pharmacological role. nih.gov Given that P95 does not readily enter the CNS, it is considered unlikely to contribute to the therapeutic, centrally-mediated antipsychotic effects of iloperidone in treating schizophrenia. nih.govresearchgate.net Its pharmacological activity is therefore thought to be confined primarily to the periphery. researchgate.netnih.gov Consequently, any effects of this metabolite are more likely to be associated with peripheral systems rather than direct action on central nervous system receptors. nih.govpharmacompass.com This profile suggests that the central clinical actions of iloperidone are attributable to the parent drug and its other major, CNS-penetrant metabolite, P88. researchgate.net

Pharmacogenetic Influences on Iloperidone Metabolite P95 Disposition and Associated Phenotypes

Genetic Polymorphisms of CYP2D6 and Iloperidone (B1671726) Metabolite P95 Formation

Iloperidone is metabolized through several pathways, with hydroxylation mediated by the CYP2D6 enzyme being a key step leading to the formation of the P95 metabolite. The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants, leading to a range of enzyme activity levels among individuals. This genetic variability is the primary determinant of the rate of P95 formation and subsequent plasma concentrations.

Based on their CYP2D6 genotype, individuals can be categorized into different metabolizer phenotypes, most notably extensive metabolizers (EMs) and poor metabolizers (PMs). EMs possess normal enzyme function, while PMs have little to no functional CYP2D6 enzyme activity due to inheriting two non-functional alleles. This difference in enzyme activity has a profound impact on the exposure to iloperidone's metabolites.

Pharmacokinetic studies have demonstrated a stark contrast in P95 exposure between these groups. In individuals who are CYP2D6 poor metabolizers, the systemic exposure (Area Under the Curve, or AUC) to the P95 metabolite is decreased by as much as 85% compared to extensive (normal) metabolizers.

This genetic difference also alters the contribution of P95 to the total drug exposure at a steady state. For EMs, the P95 metabolite constitutes a significant portion of the total circulating iloperidone-related compounds, representing about 47.9% of the AUC. In contrast, for PMs, this contribution is nearly halved, with P95 representing only 25% of the total plasma exposure. The mean elimination half-life of P95 is also affected, being approximately 23 hours in EMs and extended to 31 hours in PMs.

Pharmacokinetic ParameterCYP2D6 Extensive Metabolizers (EMs)CYP2D6 Poor Metabolizers (PMs)
Systemic Exposure (AUC) to P95NormalDecreased by 85%
P95 Contribution to Total Drug AUC at Steady-State~47.9%~25%
Mean Elimination Half-Life of P9523 hours31 hours

The CYP2D6 gene's extensive polymorphism is the basis for the observed differences in metabolizer phenotypes. Allelic variants are categorized based on their impact on enzyme function, leading to classifications of normal function, decreased function, or no function alleles. An individual's specific combination of these alleles determines their metabolic capacity.

Poor metabolizers are typically homozygous for non-functional alleles. For instance, the CYP2D64 allele, which is associated with the 1846G>A polymorphism, is a common non-functional variant. Individuals carrying two copies of the CYP2D64 allele will exhibit a PM phenotype. The functional consequence of these non-functional alleles is a lack of CYP2D6-mediated hydroxylation, which is the primary pathway for P95 production. This directly results in the significantly reduced formation and plasma concentrations of the P95 metabolite observed in PMs. The prevalence of the PM phenotype varies among populations, occurring in approximately 7-10% of Caucasians and 3-8% of Black/African Americans.

Genetic Modulators of Metabolite Ratios and Pharmacodynamic Implications

The differential impact of CYP2D6 polymorphisms on the formation of iloperidone's various metabolites allows for the use of metabolite ratios as pharmacogenetic indicators. These ratios can reflect the underlying enzyme activity and have been linked to clinical pharmacodynamic responses.

The activity of the CYP2D6 enzyme is a critical control point for the relative amounts of the two primary metabolites, P88 and P95. While CYP2D6 activity is responsible for the production of P95, it is also involved in the degradation of P88.

Consequently, in individuals with reduced or absent CYP2D6 function (i.e., intermediate and poor metabolizers), the metabolic pathway is shifted. The formation of P95 is significantly decreased, while the degradation of P88 is also reduced, leading to its accumulation. This inverse relationship makes the ratio of P88 to P95 a sensitive indicator of an individual's CYP2D6 metabolic status. A high P88/P95 ratio would be indicative of poor CYP2D6 metabolism, whereas a lower ratio would suggest extensive metabolism.

The ratio of the sum of iloperidone and its active metabolite P88 to the metabolite P95 has been identified as a significant predictor of certain pharmacodynamic responses, particularly effects on cardiac repolarization as measured by the QTcF interval. Iloperidone and P88 have a high affinity for the hERG channel, which is associated with QT interval prolongation, whereas P95 has a very low affinity for this channel.

A clinical study demonstrated a direct correlation between this metabolite ratio and the degree of QTcF prolongation. Patients with an (Iloperidone+P88)/P95 ratio of less than 4 experienced a mean QTcF change from baseline of 10.8 msec. In contrast, patients with a ratio of 4 or greater showed a significantly larger mean QTcF change of 20.2 msec. This finding establishes the metabolite ratio as a valuable biomarker linking CYP2D6 genetic status to a clinically relevant pharmacodynamic outcome.

(Iloperidone+P88)/P95 RatioMean QTcF Change from Baseline
<410.8 msec
≥420.2 msec

Translational Pharmacogenomic Implications of Iloperidone Metabolite P95 Variability

The significant variability in P95 disposition due to CYP2D6 polymorphisms has direct translational implications for the clinical use of iloperidone. Understanding a patient's genetic makeup can help predict their metabolic profile and, consequently, their potential response and risk of adverse effects.

The knowledge that poor metabolizers have substantially lower P95 levels and higher levels of iloperidone and P88 provides a mechanistic explanation for the increased risk of QT prolongation in this subpopulation. This has led to pharmacogenomic-based recommendations. For instance, the FDA label for iloperidone suggests that the dose be reduced by half for patients known to be CYP2D6 poor metabolizers.

The use of metabolite ratios, such as (Iloperidone+P88)/P95, as biomarkers offers a potential real-time method to assess metabolic status and risk without the need for genotyping in all cases. This can guide clinicians in personalizing treatment strategies to maximize efficacy while minimizing risk. The availability of laboratory tests to identify CYP2D6 poor metabolizers further facilitates the translation of this pharmacogenomic knowledge from the bench to the bedside, representing a key step toward personalized medicine in the treatment of schizophrenia.

Influence on Susceptibility to Adverse Drug Reactions (e.g., Orthostatic Hypotension)

The susceptibility to certain adverse drug reactions during iloperidone therapy, particularly orthostatic hypotension, is influenced by pharmacogenetic factors that alter the disposition of its metabolites, including P95. Orthostatic hypotension is a known dose-limiting side effect of iloperidone, resulting from the blockade of α1-adrenergic receptors. nih.govdrugs.com This antagonism, which leads to vasodilation, is attributed to both the parent drug, iloperidone, and its active metabolites. drugs.comtexas.gov

The metabolic pathway leading to the formation of the P95 metabolite is significantly mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govnih.govscispace.com The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes of drug metabolism, most notably extensive metabolizers (EMs) and poor metabolizers (PMs). This genetic variation has a direct and substantial impact on the plasma concentration of the P95 metabolite. texas.govnih.gov

In individuals who are CYP2D6 extensive metabolizers, P95 constitutes a significant portion of the total drug exposure at steady-state. Conversely, in poor metabolizers, the formation of P95 is considerably reduced due to diminished CYP2D6 enzyme function. texas.govnih.gov This genetically determined difference in metabolite exposure may alter an individual's susceptibility to adverse reactions where the metabolite is a contributing factor.

The following table details the differential exposure to the P95 metabolite based on CYP2D6 metabolizer status.

CYP2D6 Metabolizer PhenotypeContribution of Metabolite P95 to Total Drug AUC
Extensive Metabolizer (EM)47.9%
Poor Metabolizer (PM)25%

This table synthesizes data from multiple sources indicating the percentage of the Area Under the Curve (AUC) at steady-state represented by the P95 metabolite in different CYP2D6 metabolizer populations. texas.govnih.gov

The table below summarizes the research findings on the pharmacogenetic influence on P95 disposition and the associated phenotype.

Genetic FactorInfluence on P95 DispositionAssociated Clinical Phenotype
CYP2D6 Extensive Metabolizer (EM) Status Increased formation of the P95 metabolite from iloperidone. nih.gov P95 represents a substantial portion (47.9%) of total drug exposure. texas.govnih.govThe risk of orthostatic hypotension is influenced by the combined α1-adrenergic antagonism of both iloperidone and its metabolites, including a significant contribution from P95.
CYP2D6 Poor Metabolizer (PM) Status Decreased formation of the P95 metabolite. nih.gov P95 represents a smaller portion (25%) of total drug exposure. texas.govnih.govThe contribution of metabolite P95 to the overall α1-adrenergic blockade is diminished. The risk of orthostatic hypotension is primarily driven by the parent drug, iloperidone.

Preclinical Toxicological Assessment of Iloperidone Metabolite P95

In Vivo Safety and Tolerance Studies

In vivo safety and tolerance studies have been conducted to characterize the toxicological profile of Iloperidone (B1671726) metabolite P95 following systemic exposure in animal models.

Systemic Toxicity Profiles in Rodent Models

Chronic oral administration of Iloperidone metabolite P95 to rats over a six-month period resulted in the induction of general toxicity. In these studies, a No Observed Adverse Effect Level (NOAEL) was not established, indicating that toxic effects were observed at all tested dose levels. Toxicity studies in rodents also revealed that P95 was associated with elevated prolactin concentrations, a known effect of antipsychotic agents that interact with dopamine (B1211576) D2 receptors dntb.gov.ua.

General toxicity studies involving the direct oral administration of P95 to both rodents and dogs demonstrated the induction of clinical signs related to the central nervous system (CNS) biomol.com. Furthermore, a single-dose study conducted in albino rats did not show any adverse respiratory effects associated with P95 administration dntb.gov.uabiomol.com.

Study TypeSpeciesDurationKey FindingsReference
Chronic Oral ToxicityRats6 monthsInduced general toxicity; NOAEL not established. biomol.com
General Oral ToxicityRodents and DogsNot SpecifiedInduced CNS clinical signs. biomol.com
Toxicity and CarcinogenicityRodentsNot SpecifiedElevated prolactin concentrations. dntb.gov.ua
Single-Dose Respiratory SafetyAlbino RatsSingle DoseNo adverse respiratory effects observed. dntb.gov.uabiomol.com
Table 1: Summary of In Vivo Safety and Tolerance Studies for this compound

Comparative Toxicological Responses with Iloperidone

In general toxicity studies, the CNS-related clinical signs observed following the direct oral administration of P95 in rodents and dogs were reported to be similar to those induced by the parent compound, iloperidone biomol.com. This suggests some overlap in the toxicological profiles of the metabolite and the parent drug, at least concerning their effects on the central nervous system. However, a detailed comparative analysis of the toxicological responses, including dose-response relationships and the full spectrum of affected organ systems, is not extensively detailed in publicly available literature.

Genotoxicity and Mutagenicity Evaluations

A comprehensive assessment of the genotoxic and mutagenic potential of a drug and its major metabolites is a standard requirement for regulatory approval. This typically involves a battery of in vitro and in vivo assays.

In Vitro Assays (e.g., Ames Test, Chromosome Aberration Test)

There is no publicly available information regarding the performance of this compound in in vitro genotoxicity assays such as the Ames test (bacterial reverse mutation assay) or the in vitro chromosome aberration test in mammalian cells.

In Vivo Assays (e.g., Mouse Bone Marrow Micronucleus Test)

Similarly, specific results from in vivo genotoxicity assays, such as the mouse bone marrow micronucleus test, for this compound are not available in the public domain.

Reproductive and Developmental Toxicology

Studies to evaluate the potential effects of a drug metabolite on fertility, embryonic development, and pre- and postnatal development are crucial for assessing its safety for use in populations of childbearing potential. There is no publicly available information on the reproductive and developmental toxicology of this compound.

Effects on Embryo-Fetal Development (e.g., Delayed Skeletal Ossification)

In a prenatal developmental toxicity study, the this compound was administered orally to pregnant rats during the period of major organogenesis at doses of 20, 80, and 200 mg/kg/day drugs.com. The findings from this study revealed no teratogenic effects drugs.com. However, a notable developmental effect observed was a dose-dependent increase in the incidence of retarded skeletal ossification across all tested dose levels fda.govdrugs.com. This indicates a delay in the normal development of the fetal skeleton.

Summary of Embryo-Fetal Development Findings for this compound in Rats

Dose Level (mg/kg/day)Key Developmental Findings
20Increased incidence of retarded skeletal ossification
80Increased incidence of retarded skeletal ossification
200Increased incidence of retarded skeletal ossification

Maternal Toxicity Assessments in Preclinical Models

The preclinical assessment in pregnant rats determined that the administration of this compound did not produce significant maternal toxicity drugs.com. This was observed even at the highest tested dose, where plasma levels of P95 in the animals were two times higher than those observed in humans receiving the maximum recommended dose of the parent compound, iloperidone drugs.com.

Maternal Toxicity Assessment of this compound in Rats

Dose Level (mg/kg/day)Maternal Toxicity ObservationsMaternal Plasma Exposure of P95 (vs. Human at MRHD of Iloperidone)
20No significant toxicityNot specified
80No significant toxicityNot specified
200No significant toxicity2x

Analytical Methodologies for Iloperidone Metabolite P95 Quantification in Biological Matrices

Advanced Chromatographic-Mass Spectrometric Techniques

Advanced analytical methods are essential for the precise measurement of drug metabolites in complex biological samples like plasma. These techniques offer high selectivity and sensitivity, allowing for the detection of low-concentration analytes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of iloperidone (B1671726) and its metabolites, including P95, in human plasma. nih.govnih.gov These methods typically involve an initial extraction of the analytes from the plasma matrix, followed by chromatographic separation and detection by a mass spectrometer.

Common extraction techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE) nih.govnih.gov. For instance, one method utilized SPE for the quantitative extraction of P95 and other analytes from just 100 µl of human plasma. nih.gov Another approach successfully employed LLE with ethyl acetate. nih.gov

Following extraction, the samples are subjected to chromatographic separation, often using a C8 or C18 column. nih.govnih.govresearchgate.net The separation is typically achieved within a short run time; for example, baseline separation of analytes has been accomplished in under 3 minutes. nih.gov The mobile phase commonly consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) formate (B1220265) with formic acid. nih.govresearchgate.net

Detection is performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This highly selective technique monitors specific precursor-to-product ion transitions for the analyte and an internal standard. For P95, one reported MRM transition is m/z 429.1→261.1, while another study used m/z 429.2→233.2. nih.govresearchgate.net

High-Resolution Accurate Mass Spectrometry (HRAMS) offers an alternative and powerful approach for the quantification of drug metabolites. thermofisher.com Techniques like the Orbitrap mass analyzer provide a high level of mass accuracy, allowing for the use of a narrow mass extraction window. This enhances selectivity and provides robust, reproducible results even at low concentrations in a complex biological matrix. thermofisher.com

Two common HRAMS scanning functions for quantification are Full Scan and Single Ion Monitoring (SIM).

Full Scan HRAMS: This method acquires data over a wide mass range, providing a comprehensive profile of the sample. It is a sensitive and straightforward technique that requires minimal method development. thermofisher.com

SIM HRAMS: In this mode, the mass spectrometer focuses on a narrow mass range around the ion of interest. This approach significantly improves sensitivity compared to the full scan mode. thermofisher.com

A study benchmarking HRAMS performance for iloperidone and its hydroxy metabolite demonstrated that SIM scan analysis provided the lowest limit of quantitation. thermofisher.com The high mass accuracy (less than 3 ppm) for each scan across the analyte peaks ensures reliable quantification. thermofisher.com While this specific study focused on a hydroxy metabolite, the HRAMS methodology is applicable for the quantification of other metabolites like P95, offering high specificity and sensitivity.

Method Validation Parameters and Performance Characteristics

For any analytical method to be considered reliable for preclinical or clinical research, it must undergo rigorous validation. This process assesses various performance characteristics to ensure the data generated is accurate and reproducible.

Validated LC-MS/MS methods for P95 have demonstrated excellent sensitivity, linearity, and recovery in human plasma. nih.govnih.govresearchgate.net Linearity is established by analyzing calibration standards over a specific concentration range. The methods show a good linear relationship, allowing for accurate quantification across a range of expected clinical concentrations. The extraction recovery, which measures the efficiency of the extraction process, has been reported to be high for P95. nih.govnih.govresearchgate.net

Performance Characteristics of LC-MS/MS Methods for P95 Quantification in Plasma
ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL)0.02 - 200.05 - 150.01 - 6
Mean Extraction Recovery (%)>75%>78.88%>84%
Intra-day Precision (%CV)Within acceptable range<10.24%1.17% - 4.75%
Inter-day Precision (%CV)Within acceptable range<10.24%1.17% - 4.75%
Accuracy (%)Within acceptable range-5.78% to 5.40%96.2% to 105%

Data sourced from multiple validated analytical methods. nih.govnih.govresearchgate.net

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These are critical parameters for determining the sensitivity of an analytical method.

For P95, various LC-MS/MS methods have established low LOQs, demonstrating their high sensitivity. For example, one method reported a validated concentration range starting from 0.02 ng/mL for P95. researchgate.net Another study established a linear range from 50 to 15,000 pg/mL (0.05 to 15 ng/mL). nih.gov

HRAMS methods have also demonstrated the ability to achieve very low LOQs. A study using an HRAMS instrument in Full Scan mode determined an LOQ of 50 pg/mL for a related hydroxy metabolite. thermofisher.com By using the more sensitive SIM mode, the LOQ was further improved to 10 pg/mL. thermofisher.com These findings highlight the exceptional sensitivity that can be achieved with advanced mass spectrometry techniques for the analysis of iloperidone and its metabolites.

Reported Limits of Quantification (LOQ) for Iloperidone Metabolite P95
Analytical TechniqueMatrixLOQ
LC-MS/MSHuman Plasma0.02 ng/mL
LC-MS/MSHuman Plasma50 pg/mL
LC-MS/MSHuman Plasma0.01 ng/mL

Data compiled from various research articles. nih.govnih.govresearchgate.net

Applicability in Preclinical and Clinical Research Settings

The development and validation of these robust analytical methods are not merely academic exercises; they have direct and critical applications in both preclinical and clinical research. The ability to accurately measure concentrations of P95 in biological fluids is fundamental to characterizing the complete pharmacokinetic profile of iloperidone.

Validated LC-MS/MS methods have been successfully applied to support clinical trials, such as human pharmacokinetic and bioequivalence studies. nih.govnih.gov In these studies, researchers collect plasma samples from participants at various time points after drug administration and use the validated analytical methods to determine the concentrations of iloperidone and its metabolites, including P95. nih.gov This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, which is a regulatory requirement for drug approval and labeling.

Furthermore, these analytical tools are indispensable in preclinical studies, such as those conducted in animal models, to investigate the metabolic pathways of new chemical entities and to support toxicology assessments. The sensitivity and specificity of these methods ensure that reliable data is generated, forming a solid foundation for the clinical development of pharmaceuticals.

Integration into In Vivo Pharmacokinetic Studies

The quantification of this compound is a critical component of in vivo pharmacokinetic studies, providing essential insights into the complete metabolic profile of the parent drug. As a major metabolite, P95's plasma concentration contributes significantly to the total drug exposure. In extensive metabolizers (EM) of the CYP2D6 enzyme, P95 accounts for approximately 47.9% of the area under the curve (AUC) of iloperidone and its metabolites at steady-state. psychopharmacologyinstitute.comdrugbank.comnih.gov In poor metabolizers (PM), this contribution is lower, at about 25%. psychopharmacologyinstitute.comdrugbank.comnih.gov

The pharmacokinetic profile of P95 varies depending on the patient's metabolic status. The mean elimination half-life of P95 is approximately 23 hours in extensive metabolizers and extends to 31 hours in poor metabolizers. psychopharmacologyinstitute.comnih.gov Such data underscores the necessity of quantifying P95 to accurately model the pharmacokinetics of iloperidone in diverse patient populations. Studies have also shown that while administration with a high-fat meal does not significantly alter the Cmax or AUC of P95, it can delay the time to reach peak plasma concentration (Tmax) by up to six hours. psychopharmacologyinstitute.comnih.gov

For accurate quantification in biological matrices like human plasma, validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are employed. caymanchem.comresearchgate.net These methods allow for the simultaneous determination of iloperidone and its primary metabolites, P95 and P88, ensuring comprehensive data collection for pharmacokinetic analysis. caymanchem.comresearchgate.net

Table 1: Pharmacokinetic Parameters of this compound

ParameterCYP2D6 Extensive Metabolizers (EM)CYP2D6 Poor Metabolizers (PM)
Contribution to Total AUC 47.9%25%
Elimination Half-life (t½) ~23 hours~31 hours
Effect of High-Fat Meal on Tmax Delayed by ~6 hoursDelayed by ~6 hours

Utility in Drug-Drug Interaction Profiling

Measuring the concentration of metabolite P95 is indispensable for characterizing the drug-drug interaction (DDI) profile of iloperidone. Since iloperidone is metabolized by both CYP2D6 and CYP3A4, its pharmacokinetic profile, along with that of its metabolites, is susceptible to alterations by inhibitors or inducers of these enzymes. psychopharmacologyinstitute.comtexas.gov Profiling P95 levels provides a clearer picture of how co-administered drugs impact specific metabolic pathways.

Clinical DDI studies have demonstrated the utility of P95 quantification:

CYP2D6 Inhibition : When iloperidone was co-administered with potent CYP2D6 inhibitors, a significant decrease in P95 levels was observed. With paroxetine, the mean steady-state peak concentration of P95 was reduced by half. texas.govpsychopharmacologyinstitute.com Similarly, co-administration with fluoxetine (B1211875) also decreased the AUC of P95 by approximately one-half. psychopharmacologyinstitute.com These findings confirm that P95 is a major product of the CYP2D6 metabolic pathway.

Quantifying P95 in these interaction studies is crucial for regulatory guidance, helping to inform recommendations on dose adjustments when iloperidone is prescribed alongside strong enzyme inhibitors. psychopharmacologyinstitute.com

Table 2: Effect of Co-administered Drugs on this compound Pharmacokinetics

Co-administered DrugEnzyme InhibitedEffect on P95 Levels
Ketoconazole Strong CYP3A4 Inhibitor35% increase in AUC
Paroxetine Strong CYP2D6 Inhibitor~50% decrease in mean steady-state Cmax
Fluoxetine Strong CYP2D6 Inhibitor~50% decrease in AUC

Translational Research and Clinical Significance of Iloperidone Metabolite P95

Peripheral Pharmacological Contributions to Iloperidone's Clinical Profile

The unique receptor binding profile of P95 and its peripheral restriction are key to understanding its contribution to certain adverse effects associated with iloperidone (B1671726) treatment.

A notable characteristic of iloperidone treatment is the risk of orthostatic hypotension, particularly during the initial dose titration phase. texas.govnih.gov This effect is largely attributed to the potent alpha-1 adrenergic receptor antagonism of both iloperidone and its metabolite P95. researchgate.nettexas.gov P95 demonstrates a high affinity for alpha-1 adrenergic receptors (α1A, α1B, and α1D subtypes). researchgate.netpsychopharmacologyinstitute.com

The blockade of these receptors in peripheral blood vessels leads to vasodilation, preventing the normal vasoconstrictive response required to maintain blood pressure when changing to an upright position. texas.govmedscape.com This vasodilation can result in a drop in blood pressure, leading to dizziness, tachycardia, and in some cases, syncope, which are hallmark symptoms of orthostatic hypotension. nih.gov The high affinity of P95 for these receptors suggests that it is a significant contributor to this specific adverse event. researchgate.net Since P95 is a major circulating metabolite, its concentration in the plasma can substantially influence the degree of alpha-1 adrenergic blockade experienced by a patient. nih.govnih.gov

Differential Activity Spectrum Compared to Parent Compound and Other Metabolites

The pharmacological footprint of P95 is markedly different from that of its parent compound, iloperidone, and its fellow major metabolite, P88. This divergence is evident in its receptor binding affinities and its toxicological profile.

The primary distinction between P95 and both iloperidone and P88 lies in their receptor binding profiles. Iloperidone and P88 exhibit a broad spectrum of activity with high affinity for dopamine (B1211576) D2, D3, serotonin (B10506) 5-HT2A, and norepinephrine (B1679862) α1 receptors. nih.govpsychopharmacologyinstitute.com In contrast, P95's affinity is more focused, primarily targeting serotonin 5-HT2A and various norepinephrine alpha-1 and alpha-2 receptors. researchgate.netpsychopharmacologyinstitute.com Notably, its affinity for the 5-HT2A receptor is approximately 60-fold lower than that of iloperidone. nih.gov Unlike the parent drug and P88, P95 has negligible affinity for dopamine receptors, which is consistent with its lack of central antipsychotic activity. researchgate.netnih.gov

Interactive Data Table: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorIloperidoneMetabolite P88Metabolite P95
Serotonin 5-HT2A 5.6~ Iloperidone3.91 - 7.08
Dopamine D2 6.3~ Iloperidone>1000
Dopamine D3 7.1~ Iloperidone>1000
Norepinephrine α1A --4.7
Norepinephrine α1B --2.7
Norepinephrine α1D --8.8
Norepinephrine α2C -~ Iloperidone4.7

This table presents a summary of binding affinities (Ki values in nM). Lower values indicate higher affinity. Data synthesized from multiple sources. researchgate.netpsychopharmacologyinstitute.comglpbio.com

The distinct nature of P95 is also highlighted in toxicological studies. Because P95 is a major human metabolite but is not found in significant amounts in mice or rats, its carcinogenic potential was assessed separately in a lifetime study in Wistar rats. fda.gov This study revealed drug-related neoplastic changes in the pituitary gland (pars distalis adenoma) in male rats. fda.gov This finding underscores the importance of evaluating major human metabolites that may not be present in preclinical animal models. The inability of P95 to cross the blood-brain barrier in rodents further defines its pharmacological footprint as exclusively peripheral. nih.gov

Research Gaps and Future Directions in Iloperidone Metabolite P95 Investigation

Despite the current understanding of P95, several areas warrant further investigation. A primary research gap is the full characterization of P95's contribution to peripheral adverse events beyond orthostatic hypotension. While its alpha-1 antagonism is well-documented, its interaction with other peripheral systems and potential contribution to other side effects remain to be fully elucidated.

Furthermore, the mechanism of P95 formation is noted as being under investigation. nih.gov A deeper understanding of this metabolic pathway, including the specific enzymes involved beyond the initial CYP2D6-mediated oxidation of iloperidone, could provide insights into inter-individual variability in P95 levels and the associated side effects. nih.gov Future research could also focus on the long-term consequences of peripheral receptor antagonism by P95 and explore whether its specific pharmacological profile could be leveraged for any therapeutic benefit in non-psychiatric conditions, although this remains a speculative avenue.

Further Elucidation of Unique Pharmacological Mechanisms

The pharmacological profile of this compound is notably different from that of its parent compound, iloperidone. nih.gov A primary distinguishing feature is its receptor binding affinity. researchgate.netpsychopharmacologyinstitute.com P95 demonstrates a high affinity for the serotonin 5-HT2A receptor and several adrenergic receptors (α1, α2B, and α2C). nih.govcaymanchem.com However, its affinity for the dopamine D2A receptor is considerably lower than that of iloperidone. nih.gov

One of the most critical pharmacological characteristics of P95 is that it does not readily cross the blood-brain barrier. researchgate.netnih.govcaymanchem.com This finding has significant implications, as it suggests that P95 is unlikely to contribute directly to the central therapeutic effects of iloperidone in treating schizophrenia. nih.govnih.gov Instead, its activity is largely confined to the periphery. The unique receptor profile, with potent 5-HT2A and adrenergic antagonism, combined with its peripheral action, distinguishes P95 from both the parent drug and the other primary metabolite, P88. researchgate.netnih.gov

Comparative Receptor Binding Affinities (Ki nM)
ReceptorIloperidone Ki (nM)Metabolite P95 Ki (nM)
Serotonin 5-HT2A5.6 researchgate.netpsychopharmacologyinstitute.com3.91 - 7.08 psychopharmacologyinstitute.comcaymanchem.com
Dopamine D26.3 researchgate.netpsychopharmacologyinstitute.comLower affinity (pKi 7.80 for D2A) nih.gov
Adrenergic α10.36 psychopharmacologyinstitute.com21.38 caymanchem.com
Adrenergic α2CHigh Affinity (pKi 7.79) nih.gov47.86 caymanchem.com

Note: Ki (inhibition constant) indicates receptor affinity; a lower value signifies higher affinity. pKi values from some sources were not directly convertible to Ki without the dissociation constant.

Potential for Novel Therapeutic or Diagnostic Target Identification

Given that this compound does not effectively penetrate the central nervous system, its potential as a direct therapeutic target for psychiatric conditions like schizophrenia is considered unlikely. researchgate.netnih.gov However, its distinct peripheral pharmacology could present opportunities for investigating novel therapeutic applications outside of the CNS, although this remains an area for future exploration.

Advanced Pharmacogenomic Research on this compound Variability and Clinical Outcomes

Advanced pharmacogenomic research has firmly established that variability in P95 levels is strongly linked to an individual's genetic makeup, specifically polymorphisms in the CYP2D6 gene. psychopharmacologyinstitute.comnih.gov The CYP2D6 enzyme is responsible for the hydroxylation of iloperidone to P95, and its functional capacity varies significantly across the population due to genetic differences. drugbank.comnih.gov

This genetic variability leads to distinct pharmacokinetic profiles between CYP2D6 extensive metabolizers (EMs) and poor metabolizers (PMs). psychopharmacologyinstitute.com In EMs, who have normal or increased enzyme function, iloperidone is rapidly converted to P95. Consequently, P95 represents a substantial portion of the total drug exposure, accounting for nearly half of the area under the curve (AUC) in plasma at steady-state. drugbank.compsychopharmacologyinstitute.comnih.gov In contrast, in PMs, who have little to no CYP2D6 function, the formation of P95 is significantly reduced, and it constitutes a much smaller fraction of the total drug exposure. drugbank.compsychopharmacologyinstitute.comnih.gov The elimination half-life of P95 is also affected, being shorter in EMs than in PMs. psychopharmacologyinstitute.com

Pharmacokinetics of Metabolite P95 by CYP2D6 Metabolizer Status
ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)
Relative Plasma Exposure (AUC % of total)47.9% drugbank.compsychopharmacologyinstitute.comnih.gov25% drugbank.compsychopharmacologyinstitute.comnih.gov
Mean Elimination Half-Life23 hours psychopharmacologyinstitute.com31 hours psychopharmacologyinstitute.com

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involved in the formation of P95, and how do genetic polymorphisms (e.g., CYP2D6 status) influence its pharmacokinetics?

  • P95 is formed via CYP2D6-mediated hydroxylation of iloperidone, followed by conversion to the α-hydroxy ketone intermediate . In CYP2D6 extensive metabolizers (EM), P95 accounts for ~48% of total plasma exposure, compared to 25% in poor metabolizers (PM) . Pharmacokinetic studies should quantify P95 levels using validated LC-MS/MS methods, stratifying participants by CYP2D6 genotype and accounting for enzyme inhibitors (e.g., fluoxetine reduces P95 AUC by 50% in EM subjects) .

Q. How does P95’s receptor binding profile differ from iloperidone and its other major metabolite (P88), and what implications does this have for peripheral vs. central effects?

  • Unlike P88, which crosses the blood-brain barrier and retains affinity for D2/5-HT2A receptors, P95 binds weakly to 5-HT2A and adrenergic α1 receptors but lacks central activity due to poor BBB penetration . Researchers should use in vitro radioligand binding assays (e.g., Ki values for P95: 3.91 nM at 5-HT2A vs. 4.7–8.8 nM at α1-adrenergic subtypes) to compare profiles . This explains P95’s limited role in antipsychotic efficacy but potential contribution to peripheral side effects (e.g., orthostatic hypotension).

Q. What factors contribute to variability in P95’s plasma exposure across patient populations, and how should these be controlled in pharmacokinetic studies?

  • Key variables include CYP2D6 phenotype, hepatic/renal function, and drug interactions. For example:

  • Moderate hepatic impairment increases free P88 exposure but not P95 .
  • Renal impairment (CrCl <30 mL/min) increases P95 AUC by 52% but has minimal impact on Cmax .
  • Strong CYP3A4 inhibitors (e.g., ketoconazole) increase P95 AUC by 35%, requiring dose adjustments .
    • Methodological recommendations: Use population pharmacokinetic modeling with covariates (e.g., CYP2D6 genotype, albumin levels) and validate assays for unbound P95 fractions (~8% protein binding) .

Advanced Research Questions

Q. How can researchers design experiments to isolate P95’s contribution to iloperidone’s peripheral adverse effects (e.g., QTc prolongation) from parent drug and P88 effects?

  • Experimental design :

  • Conduct in vivo studies in rodent models with P95 administration alone, comparing ECG parameters (QTc intervals) to iloperidone/P88 .
  • Use ex vivo cardiac tissue models to assess P95’s direct effects on hERG channel activity .
  • Analyze clinical trial data for correlations between P95/P88 ratios and QTc changes, adjusting for CYP2D6 inhibitor co-administration .

Q. How can contradictory data on P95’s exposure changes under CYP2D6 inhibition be resolved?

  • Case example : Fluoxetine (CYP2D6 inhibitor) decreases P95 AUC by 50% in EM subjects, while paroxetine + ketoconazole decreases P95 by 1.4-fold . This suggests competing effects: CYP2D6 inhibition reduces P95 formation, but CYP3A4 inhibition may alter upstream iloperidone metabolism.
  • Resolution strategy : Use in vitro hepatocyte models to map enzyme contributions and conduct in silico simulations (e.g., Simcyp) to predict net effects of dual CYP2D6/CYP3A4 inhibition .

Q. What methodologies are appropriate for evaluating P95’s carcinogenic potential, given species-specific metabolic differences?

  • Key finding : P95 caused pituitary/pancreatic adenomas in rats at exposures 23× human MRHD .
  • Methodological recommendations :

  • Use transgenic rodent models expressing human CYP2D6 to improve translatability.
  • Measure P95-specific DNA adducts via mass spectrometry in target tissues.
  • Compare carcinogenicity data to structurally similar metabolites (e.g., risperidone’s 9-hydroxyrisperidone) to assess class effects .

Q. How can researchers analyze the interplay between CYP-mediated drug interactions and P95’s role in iloperidone’s safety profile?

  • Case study : Co-administration with dacomitinib (CYP2D6 inhibitor) may elevate P88 but reduce P95, complicating dose adjustments .
  • Analytical approach :

  • Perform in vitro CYP phenotyping using human liver microsomes to quantify inhibition constants (Ki).
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict interaction magnitudes .

Q. What experimental frameworks are needed to assess the impact of CYP2D6 polymorphisms on P95’s long-term safety in diverse populations?

  • Proposed design :

  • Longitudinal cohort studies stratified by CYP2D6 phenotype, monitoring P95 plasma levels and adverse events (e.g., metabolic syndrome, extrapyramidal symptoms).
  • Use genome-wide association studies (GWAS) to identify SNPs linked to P95 clearance variability .
  • Incorporate P95/P88 ratios into therapeutic drug monitoring protocols for personalized dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.